3-((4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Description
3-((4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C19H18N4OS2 and its molecular weight is 382.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound of interest is related to various synthesized derivatives with potential applications in scientific research, particularly focusing on its chemical properties and synthesis methodologies. For instance, efficient synthetic approaches for related heterocyclic compounds have been explored to enhance their potential in scientific applications. Notable research includes the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement, providing insights into heterocyclic compound synthesis with potential relevance to the compound (Moreno-Fuquen et al., 2019). This method highlights the importance of efficient and environmentally friendly synthesis techniques for complex heterocyclic molecules.
Antimicrobial and Antitubercular Agents
Research into similar structures has demonstrated potential antimicrobial and antitubercular properties. For example, a study on novel sulfonyl derivatives including triazole compounds showed moderate to significant antibacterial and antifungal activities, with some compounds exhibiting excellent antitubercular properties (Suresh Kumar et al., 2013). This suggests that derivatives of the compound may hold promise for the development of new antimicrobial agents.
Antitumor Properties
The benzothiazole moiety, a core component of the compound, has been extensively studied for its antitumor properties. Research indicates that derivatives of benzothiazoles, including those substituted at the phenyl ring, show potent inhibitory activity against various cancer cell lines. This includes a series of 2-(4-aminophenyl)benzothiazoles which were synthesized and evaluated for their activities against breast cancer cell lines, demonstrating the therapeutic potential of benzothiazole derivatives in cancer treatment (Shi et al., 1996).
Novel Synthesis Techniques
Efficient synthesis techniques for benzothiazole- and benzimidazole-based heterocycles have been developed, showcasing the versatility of these compounds in the creation of novel chemical entities with potential applications in various fields of research (Darweesh et al., 2016). This highlights the ongoing interest in developing new methods for the synthesis of heterocyclic compounds, including those related to the compound of interest.
Properties
IUPAC Name |
3-[[4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-13-6-5-7-14(10-13)12-25-18-21-20-17(22(18)2)11-23-15-8-3-4-9-16(15)26-19(23)24/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEOSCWFIDOJBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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